2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol
Description
This compound features a pyrimidine core substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at position 2 with a methylaminoethanol moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis , while the ethanolamine group enhances solubility and provides a handle for further functionalization. Its molecular formula is C₁₃H₂₂BN₃O₃, with a molecular weight of 299.15 g/mol (calculated from and ).
Properties
Molecular Formula |
C13H22BN3O3 |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-[methyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)17(5)6-7-18/h8-9,18H,6-7H2,1-5H3 |
InChI Key |
ROUPJQAILZEEET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl Intermediate
- The boronate ester is introduced via palladium-catalyzed borylation of a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine or 5-bromopyrimidine).
- Typical reagents include bis(pinacolato)diboron (B2Pin2) , a palladium catalyst such as Pd(dppf)Cl2 , and a base like triethylamine or potassium acetate .
- The reaction is performed under inert atmosphere (nitrogen or argon), often at elevated temperatures (50–80 °C) for several hours.
- This step yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl derivatives with high purity.
Introduction of the Aminoethanol Group
- The aminoethanol moiety is introduced by nucleophilic substitution or amination of the pyrimidine ring at the 2-position.
- This can be achieved by reacting the borylated pyrimidine intermediate with 2-aminoethanol or its derivatives under mild conditions.
- The reaction typically proceeds via displacement of a leaving group (e.g., chloride) on the pyrimidine ring by the amino group of aminoethanol.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used, with moderate heating (40–60 °C) to facilitate the substitution.
Purification and Characterization
- The final compound is purified by column chromatography or recrystallization .
- Characterization includes NMR spectroscopy , mass spectrometry , and elemental analysis to confirm structure and purity.
- The compound is typically stored at 2–8 °C to maintain stability.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Borylation | 2-chloropyrimidine (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), dioxane, 80 °C, 6 h, inert atmosphere | Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl chloride intermediate |
| 2. Amination | Intermediate from step 1, 2-aminoethanol (1.5 equiv), DMF, 50 °C, 12 h | Nucleophilic substitution to yield 2-(methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol |
| 3. Purification | Silica gel chromatography, eluent: ethyl acetate/hexane mixtures | Pure target compound obtained with >95% purity |
Research Outcomes and Analytical Data
- The boronate ester functionality is stable under the reaction and purification conditions, allowing for subsequent use in cross-coupling reactions.
- The aminoethanol substituent introduces hydrophilicity and potential for hydrogen bonding, useful for biological applications.
- The compound exhibits high purity (≥95%) as confirmed by HPLC.
- Molecular formula: C12H20BN3O3 , molecular weight approximately 265.12 g/mol.
- Storage conditions: 2–8 °C to prevent degradation.
- SMILES notation:
CC1(C)OB(OC1(C)C)C1=CN=C(NCCO)N=C1
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Borylation of halopyrimidine | B2Pin2, Pd(dppf)Cl2, KOAc | 80 °C, inert atmosphere, 6 h | Efficient introduction of boronate ester |
| Amination with aminoethanol | 2-aminoethanol, DMF | 50 °C, 12 h | Nucleophilic substitution at pyrimidine 2-position |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Achieves >95% purity |
| Storage | Refrigeration | 2–8 °C | Maintains compound stability |
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: The ethanolamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Corresponding oxides and alcohols.
Reduction: Reduced amines and alcohols.
Substitution: Substituted ethanolamine derivatives.
Scientific Research Applications
2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous pyrimidine-based boronate esters, focusing on structural variations, physicochemical properties, and applications.
Substituent Variations at Pyrimidine Position 2
Physicochemical Properties
- Solubility: The ethanolamine group in the target compound improves aqueous solubility compared to methyl or sulfonamide derivatives. Morpholine analogs (e.g., 957198-30-0) exhibit even higher solubility due to oxygen’s polarity .
- Reactivity : Electron-donating groups (e.g., -NH₂ in 402960-38-7) accelerate Suzuki coupling by increasing boronate electrophilicity, while bulky substituents (e.g., -CH₃ in 1052686-67-5) slow reaction kinetics .
- Stability: Sulfonamide derivatives (e.g., 1218789-36-6) resist hydrolysis better than aminoethanol analogs due to reduced nucleophilic attack on boron .
Biological Activity
The compound 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol is a pyrimidine derivative featuring a boron-containing moiety that has garnered attention in medicinal chemistry. Its unique structure suggests potential biological activities that merit detailed exploration.
- CAS Number : Not specifically listed in the provided sources.
- Molecular Formula : C₁₃H₁₈BNO₄
- Molecular Weight : Approximately 257.14 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
-
Enzyme Inhibition
- The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, studies on related compounds have demonstrated significant inhibition of tryptophan hydroxylase (TPH1), which is crucial in serotonin synthesis and linked to mood disorders and obesity .
- Antimicrobial Properties
Table 1: Summary of Biological Activities
The exact mechanism by which 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol exerts its biological effects is still under investigation. However, the presence of the boron atom suggests potential interactions with biological targets that could lead to altered enzyme activity or receptor binding.
Safety and Toxicity
Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related boron-containing compounds indicate low acute toxicity levels in animal models, with no significant adverse effects observed at high doses (up to 2000 mg/kg) . Further studies are required to establish a comprehensive safety profile for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
